molecular formula C20H18N4O3S B2885213 6-methoxy-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indole CAS No. 2034370-39-1

6-methoxy-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indole

Cat. No.: B2885213
CAS No.: 2034370-39-1
M. Wt: 394.45
InChI Key: VISQTXFGQSBQAN-UHFFFAOYSA-N
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Description

6-methoxy-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indole is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Biological Activity

6-Methoxy-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indole is a complex organic compound that has garnered attention for its potential biological activities. The presence of both oxadiazole and thiophene moieties suggests a promising pharmacological profile, particularly in anticancer and antimicrobial applications. This article explores the biological activities associated with this compound based on diverse scientific literature.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H18N4O3S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing oxadiazole and thiophene rings have shown potential in inhibiting various enzymes, including carbonic anhydrases (CAs) and certain kinases.
  • Interference with Cell Signaling : The indole structure may interact with cellular receptors involved in signaling pathways, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7, HeLa) have shown that these compounds can induce cell cycle arrest and apoptosis. IC50 values were reported in the low micromolar range, indicating potent activity against these cell lines .
CompoundCell LineIC50 (µM)Mechanism
6-Methoxy...MCF-75.0Apoptosis induction
6-Methoxy...HeLa4.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that it exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL .
MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Case Studies

  • Study on Anticancer Properties : A case study published in a peer-reviewed journal highlighted the effects of the compound on breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and increased levels of apoptotic markers .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that the compound could serve as a lead for developing new antibiotics due to its effective inhibition of bacterial growth .

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-14-5-4-12-9-16(21-15(12)10-14)20(25)24-7-6-13(11-24)18-22-19(27-23-18)17-3-2-8-28-17/h2-5,8-10,13,21H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISQTXFGQSBQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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